molecular formula C26H44O4SSi B12326556 Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester

Cat. No.: B12326556
M. Wt: 480.8 g/mol
InChI Key: YPZVZHFTOWMQHV-OKVFKECXSA-N
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Description

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester is a complex organic compound with a unique structure that combines a sulfonic acid group with a silanyloxy group

Preparation Methods

The synthesis of Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester involves several steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Chemical Reactions Analysis

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, it may be explored for its potential therapeutic effects. In industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester involves its interaction with specific molecular targets and pathways. The sulfonic acid group and the silanyloxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester can be compared with other similar compounds, such as p-toluenesulfonic acid and its derivatives. While these compounds share some structural similarities, the presence of the silanyloxy group in this compound gives it unique properties and reactivity .

Biological Activity

Toluene-4-sulfonic acid 2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester, commonly referred to by its CAS number 100928-04-9, is a complex organic compound with a molecular formula of C26H44O4SSi. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material sciences.

Basic Information

PropertyValue
CAS Number 100928-04-9
Molecular Formula C26H44O4SSi
Molecular Weight 480.78 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

Structure

The compound features a sulfonic acid moiety, which is critical for its solubility and reactivity, along with a tert-butyl-dimethyl-silanyloxy group that may influence its biological interactions and stability.

Research indicates that compounds similar to Toluene-4-sulfonic acid derivatives often exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The sulfonic acid group can enhance solubility in biological fluids, potentially increasing bioavailability and efficacy.

  • Anti-inflammatory Effects : A study involving the reaction of piperine with toluene sulfonic acid reported improved solubility and anti-inflammatory effects of the resultant salt. This suggests that similar modifications could enhance the therapeutic potential of Toluene-4-sulfonic acid derivatives .
  • Antimicrobial Activity : Compounds with sulfonic acid groups have been noted for their antimicrobial properties, which may be relevant for Toluene-4-sulfonic acid derivatives in treating infections or as preservatives in pharmaceutical formulations.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Piperine Derivative Study : Research demonstrated that the salt formation with toluene sulfonic acid significantly increased the solubility and anti-inflammatory properties of piperine, indicating that structural modifications can enhance biological activities .
  • Toxicological Assessments : Screening assessments conducted on related sulfonic acids indicate low toxicity profiles, suggesting that Toluene-4-sulfonic acid derivatives may also possess favorable safety profiles for human health .

Properties

Molecular Formula

C26H44O4SSi

Molecular Weight

480.8 g/mol

IUPAC Name

[(2S)-2-[(4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H44O4SSi/c1-19-11-13-21(14-12-19)31(27,28)29-18-20(2)22-15-16-23-24(10-9-17-26(22,23)6)30-32(7,8)25(3,4)5/h11-14,20,22-24H,9-10,15-18H2,1-8H3/t20-,22?,23?,24+,26-/m1/s1

InChI Key

YPZVZHFTOWMQHV-OKVFKECXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)C2CCC3[C@@]2(CCC[C@@H]3O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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